molecular formula C21H17NO3 B3396238 (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3-methoxybenzoate CAS No. 1011574-31-4

(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3-methoxybenzoate

Cat. No.: B3396238
CAS No.: 1011574-31-4
M. Wt: 331.4 g/mol
InChI Key: QMMILPFNIZQYDI-DHZHZOJOSA-N
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Description

(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3-methoxybenzoate is an organic compound that features a pyridine ring, a vinyl group, and a methoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3-methoxybenzoate typically involves the reaction of 4-(2-(pyridin-2-yl)vinyl)phenol with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form an epoxide or a diol.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for deprotonation followed by nucleophilic attack.

Major Products Formed

    Oxidation: Epoxide or diol derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3-methoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3-methoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can coordinate with metal ions, while the vinyl group can participate in conjugation with other aromatic systems, enhancing its binding affinity. The methoxybenzoate moiety can interact with hydrophobic pockets in proteins, contributing to its overall activity .

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(2-(pyridin-2-yl)vinyl)phenyl benzoate: Lacks the methoxy group, which may affect its binding properties and reactivity.

    (E)-4-(2-(quinolin-2-yl)vinyl)phenyl 3-methoxybenzoate: Contains a quinoline ring instead of a pyridine ring, potentially altering its electronic properties and biological activity.

    (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-methoxybenzoate: The position of the methoxy group is different, which can influence its steric and electronic effects.

Uniqueness

(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 3-methoxybenzoate is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group in the 3-position of the benzoate moiety can enhance its solubility and reactivity compared to similar compounds .

Properties

IUPAC Name

[4-[(E)-2-pyridin-2-ylethenyl]phenyl] 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3/c1-24-20-7-4-5-17(15-20)21(23)25-19-12-9-16(10-13-19)8-11-18-6-2-3-14-22-18/h2-15H,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMILPFNIZQYDI-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)C=CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)/C=C/C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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